Linoleic Acid

Description

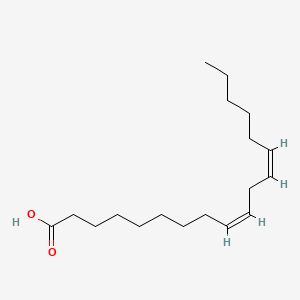

Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | linoleic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7049-66-3, 30175-49-6, 67922-65-0 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025505 | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil, Colorless to straw-colored liquid | |

CAS No. |

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linolelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Linoleic Acid Metabolic Pathways and Biotransformation

Endogenous Mammalian Metabolic Conversions of Linoleic Acid

The primary endogenous metabolic pathway for this compound involves a series of desaturation and elongation reactions that sequentially convert it into other vital omega-6 fatty acids. This multi-step process occurs primarily in the endoplasmic reticulum of cells. researchgate.net

Delta-6 Desaturation and Subsequent Elongation Processes

The initial and rate-limiting step in the conversion of this compound is its desaturation by the enzyme delta-6-desaturase (Δ6D), which is encoded by the FADS2 gene. nih.govresearchgate.netmdpi.com This enzyme introduces a double bond at the sixth carbon position from the carboxyl end of the this compound molecule. nih.gov This enzymatic step is a critical control point in the pathway. Following this initial desaturation, the resulting molecule undergoes a series of elongation steps, catalyzed by elongase enzymes, which add two-carbon units to the fatty acid chain. researchgate.netnih.gov

Biosynthesis of Gamma-Linolenic Acid (GLA) and Dihomo-γ-Linolenic Acid (DGLA) from this compound

The action of delta-6-desaturase on this compound results in the formation of gamma-linolenic acid (GLA), an 18-carbon omega-6 fatty acid with three double bonds. nih.govnih.gov GLA is found in various plant seed oils, such as borage oil and evening primrose oil. webmd.comverywellhealth.com Following its synthesis, GLA is rapidly and efficiently elongated by an elongase enzyme (ELOVL5) to form dihomo-γ-linolenic acid (DGLA). nih.govwikipedia.org DGLA is a 20-carbon fatty acid that serves as a crucial intermediate in the pathway and is a precursor to a unique set of signaling molecules. wikipedia.orgresearchgate.net

Terminal Conversion to Arachidonic Acid (AA)

Dihomo-γ-linolenic acid (DGLA) is the substrate for the enzyme delta-5-desaturase (Δ5D), encoded by the FADS1 gene. researchgate.netnih.gov This enzyme introduces a fifth double bond into the fatty acid chain, leading to the terminal conversion of DGLA into arachidonic acid (AA), a 20-carbon omega-6 fatty acid with four double bonds. nih.govnih.govnih.gov Arachidonic acid is a key component of cell membranes and the precursor to a vast array of potent, pro-inflammatory eicosanoids. researchgate.netyoutube.com The conversion of this compound to arachidonic acid is a well-established pathway in various mammalian cells. nih.gov

Table 1: Key Enzymes in the Conversion of this compound to Arachidonic Acid

| Enzyme | Gene | Substrate | Product |

|---|---|---|---|

| Delta-6-Desaturase (Δ6D) | FADS2 | This compound | Gamma-Linolenic Acid (GLA) |

| Elongase 5 (ELOVL5) | ELOVL5 | Gamma-Linolenic Acid (GLA) | Dihomo-γ-Linolenic Acid (DGLA) |

| Delta-5-Desaturase (Δ5D) | FADS1 | Dihomo-γ-Linolenic Acid (DGLA) | Arachidonic Acid (AA) |

Peroxisomal Beta-Oxidation of Elongated Metabolites

Very-long-chain fatty acids, including elongated metabolites of this compound, can undergo an initial round of beta-oxidation within peroxisomes, as they may be too long for direct mitochondrial processing. wikipedia.org This process shortens the fatty acid chain, typically until octanoyl-CoA is formed, which can then be transported to the mitochondria for complete oxidation. wikipedia.org Studies with isolated rat liver peroxisomes have identified intermediates in the beta-oxidation of this compound, such as 2,3-dehydrothis compound and 3-hydroxythis compound. nih.gov This peroxisomal pathway is distinct from the mitochondrial beta-oxidation system and is not directly coupled to ATP synthesis. wikipedia.org Research has shown that metabolites produced during the peroxisomal beta-oxidation of this compound derivatives can be transported to microsomes and converted back to linoleate, indicating a complex interplay between these cellular compartments. nih.gov This pathway is crucial for maintaining lipid homeostasis, especially when there is an excess of free fatty acids. oup.commdpi.com

Oxidative Metabolism of this compound and Metabolite Formation

In addition to the desaturation and elongation pathway, this compound can be directly metabolized through oxidative pathways to generate a diverse family of bioactive lipid mediators known as oxylipins. nih.govresearchgate.net These enzymatic processes are catalyzed by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. nih.govnih.govresearchgate.net

Enzymatic Formation of this compound-Derived Oxylipins

This compound is a substrate for several oxidative enzymes that produce a range of oxylipins, collectively referred to as oxidized this compound metabolites (OXLAMs). nih.gov

Lipoxygenase (LOX) Pathway : Lipoxygenases can act on this compound to produce hydroperoxy-octadecadienoic acids (HPODEs), which are then reduced to hydroxyoctadecadienoic acids (HODEs). nih.govwikipedia.org For example, porcine neutrophilic leukocytes can convert this compound into 13-hydroxy-9,11-octadecadienoic acid (13-HODE). nih.gov Soybean lipoxygenase can form both (9S)- and (13S)-hydroperoxides from this compound. nih.gov These HODEs are involved in various cellular signaling events. researchgate.netmdpi.com

Cytochrome P450 (CYP) Pathway : Cytochrome P450 enzymes, particularly CYP epoxygenases, metabolize this compound to form epoxyoctadecenoic acids (EpOMEs), such as 9,10-EpOME (also known as vernolic acid) and 12,13-EpOME (coronaric acid). wikipedia.orgnih.govmdpi.comnih.gov These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, dihydroxy-octadecenoic acids (DiHOMEs). researchgate.netnih.govnih.gov Mouse liver microsomes have been shown to oxidize this compound to these monoepoxides and subsequently hydrolyze them to diols. nih.gov

Table 2: Major Classes of this compound-Derived Oxylipins

| Enzyme Family | Primary Metabolites |

|---|---|

| Lipoxygenase (LOX) | Hydroxyoctadecadienoic acids (HODEs) e.g., 9-HODE, 13-HODE |

| Cytochrome P450 (CYP) | Epoxyoctadecenoic acids (EpOMEs) e.g., 9,10-EpOME, 12,13-EpOME |

| Soluble Epoxide Hydrolase (sEH) | Dihydroxy-octadecenoic acids (DiHOMEs) e.g., 9,10-DiHOME, 12,13-DiHOME |

Non-Enzymatic Lipid Peroxidation Products of this compound

Microbial Metabolism of this compound in Biological Systems

The gut microbiota plays a significant role in the metabolism of dietary lipids, including this compound. rsc.org Various species of gut bacteria can transform this compound into a range of metabolites, some of which have been shown to exert biological effects on the host. nih.govtandfonline.com

One of the primary pathways of microbial this compound metabolism is its conversion to conjugated linoleic acids (CLAs). nih.gov For instance, certain strains of Lactobacillus and Bifidobacterium can isomerize this compound to produce cis-9,trans-11-CLA. nih.gov Another important metabolic route is the hydration of this compound to form hydroxy fatty acids. Lactobacillus plantarum, for example, produces 10-hydroxy-cis-12-octadecenoic acid (HYA) from this compound. tandfonline.comnih.gov

Microbial Metabolites of this compound:

| Bacterial Species (Example) | Metabolic Pathway | Key Metabolite(s) |

|---|---|---|

| Lactobacillus, Bifidobacterium | Isomerization | Conjugated this compound (cis-9,trans-11-CLA) |

| Lactobacillus plantarum | Hydration | 10-hydroxy-cis-12-octadecenoic acid (HYA) |

Molecular Mechanisms of Linoleic Acid Action

Transcriptional and Post-Transcriptional Gene Expression Modulation by Linoleic Acid and its Metabolites

This compound and its derivatives, including hydroperoxides and conjugated isomers, are potent modulators of the cellular genetic machinery. They can initiate or suppress the transcription of a wide array of genes, particularly those central to metabolism and inflammation. This regulation occurs through direct interaction with nuclear receptors and indirect influence on the activity of key transcription factors.

Regulation of Key Transcription Factors (e.g., Peroxisome Proliferator-Activated Receptors (PPARs), NF-kappa B)

This compound and its metabolites are well-documented regulators of critical transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor-kappa B (NF-κB), which govern lipid metabolism and inflammatory responses.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play essential roles in lipid and glucose homeostasis. mdpi.com this compound and its oxidative metabolites can act as natural ligands for PPARs. elsevierpure.com

PPARα: Isomers of conjugated this compound (CLA) are known to be ligands and activators of PPARα, which is a key regulator of fatty acid oxidation gene expression in the liver. researchgate.net

PPARγ: CLA isomers also activate PPARγ, which is involved in lipid deposition in adipose tissue. researchgate.net The activation of PPARγ by its ligands modulates the activity of the basal transcription machinery. nih.gov

PPAR-β/δ: The this compound metabolite 13-S-hydroxyoctadecadienoic acid (13-S-HODE) has been found to downregulate PPAR-β/δ. elsevierpure.com

Nuclear Factor-kappa B (NF-κB): NF-κB is a central transcription factor in inflammatory processes.

this compound can induce the activation of NF-κB in vascular endothelial cells, a process that appears to be dependent on the PI3K/Akt and ERK1/2 signaling pathways. nih.gov

In contrast, ligand-activated PPARs can interfere with the activity of NF-κB through protein-protein interactions, an action known as trans-repression. nih.gov

Molecular docking studies predict that this compound can bind to NF-κB, suggesting a potential direct interaction. mdpi.com

Isomers of conjugated this compound (CLA) have been shown to increase NF-κB DNA binding activity in human umbilical vein endothelial cells. nih.gov

| Transcription Factor | Modulator (this compound or Metabolite) | Observed Effect | Cell/System Studied | Reference |

|---|---|---|---|---|

| PPARα | Conjugated this compound (CLA) | Activation | Mammalian liver | researchgate.net |

| PPARγ | Conjugated this compound (CLA) | Activation | Mammalian adipose tissue | researchgate.net |

| PPAR-β/δ | 13-S-HODE | Downregulation | - | elsevierpure.com |

| NF-κB | This compound | Activation (via PI3K/Akt and ERK1/2) | Vascular endothelial cells | nih.gov |

| NF-κB | Conjugated this compound (CLA) Isomers | Increased DNA binding activity | Human umbilical vein endothelial cells | nih.gov |

Differential Expression of Enzymes Involved in Macronutrient Metabolism

This compound and its derivatives influence the expression of key enzymes that control the metabolism of fats and carbohydrates.

Lipid Metabolism: In Atlantic salmon, dietary CLA has been shown to decrease the activity and gene expression of stearoyl-CoA desaturase (SCD), and may also suppress Δ6 and Δ5 desaturase and elongase enzymes, which are crucial for fatty acid synthesis and modification. researchgate.net This effect is potentially mediated through transcription factors like PPARs and sterol regulatory element-binding proteins (SREBPs). researchgate.net In metabolic syndrome, several genes encoding enzymes in the this compound metabolism pathway, such as those from the phospholipase A2 family (e.g., PLA2G4B, PLA2G1B, PLA2G2D), are significantly downregulated. nih.gov These enzymes are responsible for hydrolyzing phospholipids (B1166683) to release this compound. nih.gov

Glucose Metabolism: In mouse embryonic stem cells, this compound stimulates gluconeogenesis by increasing the expression of glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). elsevierpure.com

Cellular Signaling Pathway Regulation by this compound

This compound acts as a signaling molecule that can trigger a cascade of intracellular events by modulating key signaling pathways. These pathways are crucial for processes such as cell growth, proliferation, and stress responses.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Interactions

The PI3K/Akt pathway is a critical regulator of cell survival and growth. This compound has been shown to activate this pathway in various cell types.

In vascular endothelial cells, this compound exposure leads to the significant activation of Akt, contributing to proinflammatory signaling and the subsequent activation of NF-κB. nih.gov

Studies in breast cancer cell lines demonstrate that this compound supplementation upregulates PI3K signaling. aacrjournals.org This can occur by increasing the association between the scaffolding protein Gab1 and the epidermal growth factor receptor (EGFR), leading to increased activation of Akt. aacrjournals.org

In MDA-MB-231 breast cancer cells, this compound induces the activation of Akt2, which is dependent on EGFR and PI3K activity. researchgate.net This activation is linked to increased cell migration and invasion. researchgate.net

Similarly, extracellular vesicles from this compound-stimulated breast cancer cells can induce the activation of Akt2 in non-tumorigenic mammary epithelial cells. nih.gov

Adenosine Monophosphate-Activated Protein Kinase (AMPK) and AMPK-TOR Signaling Pathway Modulation

AMPK is a cellular energy sensor that plays a central role in regulating metabolism. nih.gov

Nutrients such as alpha-linolenic acid can activate AMPK, leading to beneficial downstream effects like improved mitochondrial metabolism and reduced inflammation. nih.govresearchgate.net

Specifically, the trans-10, cis-12 isomer of conjugated this compound (t10c12-CLA) has been demonstrated to activate AMPK in 3T3-L1 adipocytes. nih.gov This activation contributes to the reduction of triglyceride levels in these cells. nih.govnebraska.edu

AMPK activation, in turn, inhibits energy-consuming pathways, including the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation. nih.gov

| Signaling Pathway | Modulator | Key Finding | Cell/System Studied | Reference |

|---|---|---|---|---|

| PI3K/Akt | This compound | Activates Akt, contributing to pro-inflammatory signaling. | Vascular endothelial cells | nih.gov |

| PI3K/Akt | This compound | Upregulates PI3K signaling by enhancing Gab1-EGFR association. | Breast cancer cell lines | aacrjournals.org |

| AMPK | t10c12-Conjugated this compound | Activates AMPK, leading to reduced triglyceride levels. | 3T3-L1 adipocytes | nih.gov |

| AMPK | Alpha-Linolenic Acid | Activates AMPK, improving mitochondrial metabolism. | General metabolic systems | nih.govresearchgate.net |

Kelch-like ECH-associated protein 1 (Keap1)–Nuclear factor erythroid 2-related factor 2 (Nrf2) System Activation

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. nih.gov

Electrophilic compounds, including nitroalkene derivatives of this compound (NO2-LA), can activate this system. nih.govnih.gov

These electrophilic fatty acids react with key cysteine residues on Keap1. nih.gov This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation and allowing it to accumulate and translocate to the nucleus. nih.gov

Once in the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. unibo.it

The activation of Nrf2 by nitro-fatty acids is also dependent on the activation of the PI3K/AKT and PKC signaling pathways. nih.gov Interestingly, the activation of Nrf2-dependent transcription by these molecules occurs at significantly higher concentrations than those required to activate PPARγ, suggesting distinct physiological roles. nih.gov

Free Fatty Acid Receptor 1 (FFAR1) Mediated Intracellular Signaling

This compound, a long-chain fatty acid, acts as a signaling molecule by activating the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. nih.govnih.gov FFAR1 is a G-protein-coupled receptor (GPCR) that, upon binding to ligands like this compound, initiates a cascade of intracellular events. nih.govreactome.org This receptor is crucial for sensing the metabolic environment and is expressed in various tissues, including pancreatic β-cells, enteroendocrine cells, and immune cells. nih.govnih.govnih.gov

The primary signaling pathway activated by this compound through FFAR1 involves the Gq alpha subunit (Gαq) of the heterotrimeric G-protein complex. reactome.orgnih.gov Activation of FFAR1 by this compound stimulates this Gq-protein pathway. reactome.orgacs.org This leads to the activation of Phospholipase C (PLC). reactome.orgnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).

Studies have demonstrated that this compound's activation of the FFAR1/PLC pathway leads to a significant increase in the cytosolic free calcium concentration ([Ca2+]i). nih.govnih.govelsevierpure.com This elevation in intracellular calcium is a key consequence of FFAR1 signaling and is a prerequisite for downstream cellular responses, such as hormone secretion. nih.govnih.gov For instance, in pancreatic beta-cells, this signaling cascade enhances glucose-stimulated insulin (B600854) secretion. nih.govnih.govnih.gov Research using specific inhibitors has confirmed this pathway; blocking either FFAR1 expression or PLC activity markedly inhibits the this compound-induced increase in intracellular calcium. nih.gov

Beyond the canonical Gq/PLC/Ca2+ pathway, FFAR1 signaling can be more complex and tissue-specific. nih.gov In some cells, FFAR1 activation by fatty acids can also involve other signaling cascades, including:

PI3K/Akt pathway : This pathway can be activated by G-protein coupled FFAR1 and plays a role in cell proliferation. researchgate.net

MEK/ERK pathway : This is another pathway that can be independently activated to induce cell proliferation. researchgate.net

cPLA2/COX-2 pathway : this compound has been shown to increase the phosphorylation of cytosolic phospholipase A2 (cPLA2) and the expression of cyclooxygenase-2 (COX-2), leading to the synthesis of prostaglandin (B15479496) E2 (PGE2). elsevierpure.com

The specific downstream effects of FFAR1 activation are dependent on the cell type and the physiological context. nih.govconsensus.app

Alterations in Cellular Membrane Properties and Fluidity

The incorporation of fatty acids like this compound into the phospholipid bilayer can significantly alter the physical properties of cellular membranes, most notably their fluidity. nih.govlipotype.comnih.gov Membrane fluidity is a critical parameter that affects numerous cellular processes, including the function of membrane-associated enzymes and receptors. nih.govkhanacademy.org

This compound is a polyunsaturated fatty acid (PUFA), characterized by the presence of two double bonds in its hydrocarbon tail. lumenlearning.com The presence of unsaturated fatty acids within the membrane phospholipids generally increases membrane fluidity. youtube.com The "kinks" or bends in the hydrocarbon chains created by the cis double bonds prevent the phospholipids from packing closely together. youtube.com This increased spacing between phospholipid molecules reduces the intermolecular interactions (van der Waals forces), making the membrane less rigid and more fluid. youtube.comquora.com Conversely, membranes rich in saturated fatty acids, which have straight tails, are more tightly packed and thus more viscous. quora.com

However, research indicates that the effect of unsaturated fatty acids on membrane fluidity might be dependent on the number of double bonds. One study on human neuroblastoma cells found that fatty acids with three or fewer double bonds, including this compound (18:2), had no significant effect on membrane fluidity, whereas those with four or more double bonds, such as arachidonic acid (20:4), did increase fluidity. nih.gov Another study in rats and sheep showed that a decrease in the membrane's transition temperature (an indicator of increased fluidity) was related to an increase in the ratio of this compound to stearic acid. nih.gov

The integration of PUFAs into the membrane also influences specialized microdomains known as lipid rafts. nih.govresearchgate.net These rafts are small, dynamic domains enriched in cholesterol, sphingolipids, and saturated phospholipids, creating a more ordered and less fluid environment compared to the surrounding bilayer. nih.govresearchgate.net Many signaling proteins are localized within these rafts. researchgate.net The introduction of PUFAs like this compound into the membrane can alter the composition and structure of these rafts, potentially displacing signaling proteins and modulating their activity. nih.govresearchgate.net

Interplay with Eicosanoid Synthesis and Regulation

This compound is an essential omega-6 fatty acid and serves as the primary precursor for the biosynthesis of arachidonic acid (AA, 20:4n-6), another omega-6 fatty acid. nih.govtuscany-diet.netyoutube.com This conversion involves a series of enzymatic reactions, including desaturation and elongation, with the enzyme Δ-6 desaturase performing a rate-limiting step. nih.govnih.gov Once synthesized, arachidonic acid is typically stored in the cell membrane, esterified to phospholipids. tuscany-diet.netyoutube.com

When cells are stimulated by various signals, arachidonic acid is released from the membrane phospholipids by the action of phospholipase A2 (PLA2). youtube.comyoutube.com Free arachidonic acid then becomes the substrate for several enzymatic pathways that produce a large family of potent, short-lived signaling molecules known as eicosanoids. lumenlearning.comtuscany-diet.netyoutube.com

The two major pathways for eicosanoid synthesis from arachidonic acid are:

Cyclooxygenase (COX) Pathway : This pathway is initiated by the cyclooxygenase enzymes (COX-1 and COX-2). youtube.comyoutube.com These enzymes convert arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2). youtube.com PGH2 is then further metabolized by specific synthases into various prostanoids, including:

Prostaglandins (B1171923) (e.g., PGE2, PGF2α): These are involved in processes like inflammation and smooth muscle contraction. youtube.comphysiology.org

Prostacyclins (e.g., PGI2): These cause vasodilation and inhibit platelet aggregation. youtube.com

Thromboxanes (e.g., TXA2): These are potent vasoconstrictors and promoters of platelet aggregation. youtube.comyoutube.com

Lipoxygenase (LOX) Pathway : This pathway uses lipoxygenase enzymes, such as 5-lipoxygenase (5-LOX), to convert arachidonic acid into leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4). tuscany-diet.netyoutube.com Leukotrienes are key mediators of allergic responses and inflammation, causing effects like bronchoconstriction and increased vascular permeability. youtube.com

Many of the eicosanoids derived from the arachidonic acid cascade, such as Prostaglandin E2 and Leukotriene B4, are potent pro-inflammatory mediators. physiology.orgnih.gov Consequently, the availability of this compound as the ultimate precursor has been a subject of interest. Some studies suggest that increased dietary this compound can lead to higher levels of arachidonic acid and, subsequently, increased production of these pro-inflammatory eicosanoids. nih.govphysiology.orgnih.gov However, other systematic reviews of human trials have concluded that modifying the intake of this compound within the range of typical Western diets does not significantly alter the levels of arachidonic acid in plasma or erythrocytes. nih.govtennessee.edu This suggests a complex regulatory control over the conversion process and eicosanoid synthesis in the body. tennessee.edu

Biological Roles and Mechanistic Insights of Linoleic Acid in Vitro and Animal Model Studies

Role in Integumentary System Homeostasis and Pathophysiology

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a pivotal component in maintaining the health and function of the integumentary system, which includes the skin and hair. nih.govreequil.com In vitro and animal studies have elucidated its multifaceted roles in skin barrier function, wound healing, photoprotection, and hair growth regulation. nih.govnih.gov

This compound is fundamental to the structural integrity and function of the epidermal water permeability barrier. neosephiri.comnih.govmdpi.com This barrier, located in the stratum corneum, prevents transepidermal water loss (TEWL) and protects against environmental insults. cambridge.org

Ceramide Synthesis: LA is a crucial precursor for the synthesis of specific ceramides (B1148491), which are essential lipid molecules in the stratum corneum. neosephiri.comresearchgate.net It is incorporated into ω-hydroxy ceramides that are covalently linked to corneocytes, forming a highly organized and impermeable lipid matrix. researchgate.net This structure is vital for maintaining the skin's barrier function. cambridge.org Studies have shown a direct relationship between this compound and the synthesis of ceramides, which are key to preventing moisture loss. researchgate.net In cases of essential fatty acid deficiency in rodents, the skin's permeability barrier is compromised, a defect that can be rectified by the topical application of this compound. nih.gov

PPAR-α Activation: In vitro models of fetal skin development have demonstrated that this compound promotes the formation of the skin barrier and significantly reduces TEWL through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). nih.gov PPAR-α is a key transcription factor that regulates lipid production in sebocytes, and its activation by LA enhances keratinocyte proliferation and lipid synthesis, thereby improving skin hydration and barrier integrity. mdpi.com

Clinical Relevance in Skin Conditions: A deficiency in this compound has been associated with skin conditions characterized by a defective skin barrier, such as atopic dermatitis. nih.gov In these conditions, there is often a decrease in the levels of this compound in the skin's lipids, leading to increased TEWL and dryness. nih.gov The topical application of oils rich in this compound, such as sunflower seed oil, has been shown to preserve the integrity of the stratum corneum and improve hydration. mdpi.com

This compound plays a significant role in the complex process of cutaneous wound healing, influencing all its phases: inflammation, proliferation, and remodeling. nih.govnih.gov

Inflammatory Phase: Oral administration of this compound in rat models has been shown to accelerate the initial inflammatory phase of wound healing. soton.ac.uk It increases the early influx of inflammatory cells like neutrophils to the wound site. soton.ac.uk However, it also contributes to a subsequent reduction in the levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6) at later stages of inflammation, suggesting a modulatory role. soton.ac.uk This modulation helps to resolve the inflammatory phase more quickly, allowing the proliferative phase to begin earlier. nih.gov

Proliferative Phase and Angiogenesis: In diabetic rat models, oral this compound administration has been observed to enhance the proliferative phase of wound healing by inducing angiogenesis, the formation of new blood vessels. nih.govplos.org This effect is associated with an increase in the concentration of Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-2 (ANGPT-2) expression in the wound tissue. nih.gov

Oxidative Stress Modulation: A study on a full-thickness excisional wound model in mice demonstrated that dietary supplementation with conjugated this compound (CLA), a group of isomers of this compound, accelerated the rate of wound closure. nih.gov This was attributed to the modulation of oxidative stress and inflammatory responses at the wound site. nih.gov

This compound exhibits protective effects against the damaging effects of ultraviolet (UV) radiation on the skin. nih.govnih.gov

Reduction of Reactive Oxygen Species (ROS): In vitro studies using human keratinocyte cell lines (HaCaT) have shown that this compound can diminish the production of reactive oxygen species (ROS) induced by UVB radiation. nih.govnih.gov This antioxidant effect is crucial in preventing cellular damage. nih.gov

Metabolic Reprogramming and Glutathione (B108866) (GSH) Biosynthesis: Research indicates that this compound induces metabolic reprogramming in keratinocytes exposed to UVB radiation. nih.govnih.gov It restores depleted levels of glutathione (GSH), a major endogenous antioxidant, by upregulating the expression of enzymes involved in its synthesis, such as glutamate-cysteine ligase catalytic subunit (GCLC) and glutathione synthetase (GSS), through the PI3K/Akt signaling pathway. nih.govnih.gov

Anti-inflammatory Effects: this compound has been found to suppress the UVB-induced expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins (B1171923). nih.govnih.gov This suggests that LA can mitigate the inflammatory response associated with photodamage. nih.gov Vegetable oils rich in this compound have been noted to significantly reduce UV-induced effects like ROS production and skin photoaging. nih.gov

This compound has been shown to influence the hair growth cycle through various mechanisms, primarily studied in vitro and in animal models. nih.govreequil.com

Wnt/β-catenin Signaling Pathway: In vitro studies on human follicle dermal papilla cells (HFDPCs) have demonstrated that this compound activates the Wnt/β-catenin signaling pathway. nih.govscilit.com This activation leads to an increase in the expression of cell cycle proteins like cyclin D1 and cyclin-dependent kinase 2, thereby promoting the proliferation of HFDPCs, which are crucial for hair growth. nih.govresearchgate.net

Growth Factor Expression: this compound treatment of HFDPCs has been shown to increase the expression of several growth factors in a dose-dependent manner, including Vascular Endothelial Growth Factor (VEGF), Insulin-like Growth Factor-1 (IGF-1), Hepatocyte Growth Factor (HGF), and Keratinocyte Growth Factor (KGF). nih.gov

Inhibition of DKK-1 and 5α-reductase: this compound has been found to significantly inhibit the expression of Dickkopf-related protein 1 (DKK-1), a key signaling molecule in hair loss induced by dihydrotestosterone. nih.govscilit.com Additionally, in vitro studies have shown that this compound can inhibit the activity of 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone, with an IC50 of 130 ± 3 µmol. nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms

This compound and its isomers, such as conjugated this compound (CLA), have demonstrated significant immunomodulatory and anti-inflammatory properties in various in vitro and animal model studies. westminster.ac.uknih.gov

This compound's effect on cytokine secretion can be either pro-inflammatory or anti-inflammatory depending on the context and experimental model.

Pro-inflammatory Effects: In some studies, this compound has been shown to increase the mRNA expression of pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-1β in mouse peritoneal macrophages. frontiersin.org

Anti-inflammatory Effects: Conversely, other studies have reported anti-inflammatory effects. Oral administration of this compound to rats led to a reduction in the levels of IL-1β and IL-6 in peritoneal macrophages. frontiersin.org However, in LPS-treated macrophages from these rats, an increase in IL-1β and a decrease in the anti-inflammatory cytokine IL-10 were observed, suggesting a complex role in modulating macrophage activity for enhanced microbicidal function. frontiersin.org Dietary supplementation with alpha-linolenic acid (ALA), an omega-3 fatty acid, has been shown to inhibit the production of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α by peripheral blood mononuclear cells. nih.gov While distinct from this compound (an omega-6), this highlights the broader role of polyunsaturated fatty acids in inflammation.

Conjugated this compound (CLA): In rat models, dietary supplementation with CLA has been shown to decrease the production of TNF-α and IL-6. nih.govresearchgate.net In vitro studies using mouse macrophage cells (RAW 264.7) demonstrated that CLA could decrease the production of pro-inflammatory cytokines such as IL-1β and IL-6, and this effect was suggested to be mediated, at least in part, through the activation of PPAR-gamma. nih.gov

Data Tables

Table 1: Effects of this compound on Wound Healing Parameters in Animal Models

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Wound Closure Rate | Mice (full-thickness excisional wound) | 1% CLA-supplemented diet | Significantly faster wound closure during the early inflammatory stage. | nih.gov |

| Inflammatory Cell Influx | Rats | Oral administration of this compound | Increased influx of inflammatory cells at 1-hour post-wounding. | soton.ac.uk |

| Pro-inflammatory Cytokines (IL-1, IL-6) | Rats | Oral administration of this compound | Decreased concentrations at 24 hours post-wounding. | soton.ac.uk |

| Angiogenesis (Vessel Number) | Diabetic Rats | Oral administration of this compound | Increased number of vessels in the wound tissue at 7 days. | nih.gov |

| Growth Factors (VEGF) | Diabetic Rats | Oral administration of this compound | Elevated VEGF concentration in wound tissue. | nih.gov |

Table 2: In Vitro Effects of this compound on Hair Follicle Dermal Papilla Cells (HFDPCs)

| Parameter | Cell Model | Treatment | Key Findings | Reference |

| Cell Proliferation | Human Follicle Dermal Papilla Cells (HFDPCs) | 30 µg/mL this compound | Significantly elevated proliferation rate. | nih.gov |

| Wnt/β-catenin Signaling | Human Follicle Dermal Papilla Cells (HFDPCs) | This compound | Activation of the signaling pathway, increased β-catenin levels. | nih.govscilit.com |

| Growth Factor mRNA Expression | Human Follicle Dermal Papilla Cells (HFDPCs) | This compound | Dose-dependent increase in VEGF, IGF-1, HGF, and KGF. | nih.gov |

| DKK-1 Expression | Human Follicle Dermal Papilla Cells (HFDPCs) | This compound | Significant inhibition of DKK-1 expression. | nih.gov |

| 5α-reductase Activity | Rat Liver Homogenate | This compound | Inhibition with an IC50 of 130 ± 3 µmol. | nih.gov |

Table 3: Immunomodulatory Effects of this compound and its Isomers on Cytokine Production

| Compound | Cell/Animal Model | Key Findings | Reference |

| This compound | Mouse Peritoneal Macrophages | Increased mRNA expression of TNF-α, IL-6, and IL-1β. | frontiersin.org |

| This compound | Rat Peritoneal Macrophages (from orally supplemented rats) | Reduced levels of IL-1β and IL-6. | frontiersin.org |

| Conjugated this compound (CLA) | Rat Models | Decreased production of TNF-α and IL-6. | nih.govresearchgate.net |

| Conjugated this compound (CLA) | Mouse Macrophage Cells (RAW 264.7) | Decreased production of IL-1β and IL-6. | nih.gov |

| Alpha-Linolenic Acid (ALA) | Human Peripheral Blood Mononuclear Cells | Inhibited production of IL-6, IL-1β, and TNF-α. | nih.gov |

Reactive Oxygen Species (ROS) Generation and Enhancement of Endogenous Antioxidant Defense Systems

This compound (LA) demonstrates a complex, context-dependent role in modulating cellular redox status, capable of both inducing reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses. In vitro studies using C2C12 myoblasts have shown that while oxidative stress induced by hydrogen peroxide (H₂O₂) decreases cell viability and increases ROS synthesis, pretreatment with this compound helps cells recover from these effects. nih.gov Confocal microscopy revealed that LA treatment reduced the intracellular fluorescence associated with ROS, indicating an antioxidant capacity against ROS synthesis in this model. nih.govresearchgate.net

Conversely, in the context of bacterial infection, this compound can promote ROS generation as a defense mechanism. In macrophage cell lines, the activation of this compound metabolism pathways was found to induce multiple types of ROS, which in turn effectively cleared intracellular Staphylococcus aureus. nih.govrsc.org This suggests that LA can potentiate intracellular bacterial clearance by regulating ROS production in macrophages. nih.govrsc.org This ROS generation occurs through an electron transport chain pathway. nih.govrsc.org

In models of acute lung injury (ALI), this compound has been shown to reduce oxidative stress. nih.gov In mice with LPS-induced ALI, LA treatment increased the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (GSH) while decreasing the production of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Similarly, in bovine embryos, supplementation with this compound during in vitro culture significantly lowered ROS levels compared to control groups, an effect linked to the upregulation of antioxidant-related genes such as CAT and GPX7. mdpi.com In keratinocytes exposed to UVB radiation, vegetable oils enriched with this compound have been reported to mitigate UV-induced ROS production. nih.gov

However, in other contexts, LA has been shown to increase ROS. Studies on ECV304 endothelial cells demonstrated that increasing concentrations of this compound led to a rise in intracellular ROS levels. researchgate.net

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) in Various Models

| Model System | Condition/Stressors | Observed Effect of this compound | Reference |

|---|---|---|---|

| C2C12 Myoblasts | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | Decreased intracellular ROS synthesis | nih.govresearchgate.net |

| J774A.1 Macrophages | Staphylococcus aureus Infection | Induced intracellular ROS generation | nih.govrsc.org |

| Mouse Model of Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) | Decreased malondialdehyde (MDA), increased SOD and GSH | nih.gov |

| Bovine Embryos (in vitro) | Vitrification | Significantly lowered ROS levels | mdpi.com |

| ECV304 Endothelial Cells | Culture Supplementation | Increased intracellular ROS levels | researchgate.net |

| HaCaT Keratinocytes | TNF-α/IFN-γ Co-stimulation | Did not show a significant reduction in ROS | mdpi.com |

Impact on Nitric Oxide Production and Signaling

This compound and its metabolites have significant effects on nitric oxide (NO) production and signaling pathways. In vitro studies using ECV304 endothelial cells have shown that incubation with increasing concentrations of this compound progressively lowered intracellular NO levels. researchgate.net This impairment of NO concentration was linked to a reduction in the phosphorylation of endothelial nitric oxide synthase (eNOS). researchgate.net In another study, a fatty acid-rich fraction of Hibiscus syriacus, with this compound as a major component, was tested on LPS-stimulated RAW 264.7 macrophages. mdpi.com The fraction significantly suppressed LPS-induced NO production, and this compound alone also reduced NO generation significantly. mdpi.com

In contrast, nitrated derivatives of this compound, such as nitrothis compound (LNO₂), are recognized as mediators of NO-dependent signaling. gsartor.orgpnas.org These nitroalkenes are formed through reactions involving NO and fatty acids. gsartor.org LNO₂ has been shown to potently induce the expression of heme oxygenase-1 (HO-1), an adaptive enzyme upregulated in response to oxidative stress and inflammatory mediators. gsartor.orgpnas.orgnih.gov In human aortic endothelial cells, LNO₂ induced HO-1 mRNA and protein expression in a dose-dependent manner, an effect not seen with unmodified this compound. gsartor.orgpnas.org This induction of HO-1 by LNO₂ is considered a key part of its anti-inflammatory cell signaling properties. gsartor.orgpnas.org The signaling actions of these nitroalkenes can be transduced via robust HO-1 induction in response to inflammatory stimuli. gsartor.orgresearchgate.net

Table 2: Influence of this compound and Its Derivatives on Nitric Oxide (NO) Pathways

| Compound | Model System | Observed Effect | Mechanism/Pathway | Reference |

|---|---|---|---|---|

| This compound | ECV304 Endothelial Cells | Lowered intracellular NO levels | Reduction in eNOS phosphorylation | researchgate.net |

| This compound | RAW 264.7 Macrophages (LPS-stimulated) | Reduced NO generation | Inhibition of LPS-induced NO production | mdpi.com |

| Nitrothis compound (LNO₂) | Human Aortic Endothelial Cells | Potent induction of HO-1 mRNA and protein | Transduction of NO signaling, adaptive response to stress | gsartor.orgpnas.org |

| Nitrothis compound (LNO₂) | Cultured Pulmonary Epithelial Cells | Increased HO-1 mRNA, protein, and activity | Regulation via ERK pathway | nih.govresearchgate.net |

Influence on Macrophage Phagocytic Capacity and Intracellular Bacterial Clearance

Research has highlighted the critical role of this compound metabolism in the immune function of macrophages, particularly in their ability to clear intracellular pathogens. nih.govrsc.org Studies using J774A.1 macrophage cells infected with Staphylococcus aureus revealed that this compound metabolism is a major perturbed pathway following infection. nih.govrsc.orgnih.gov

Metabolic Reprogramming in Response to Cellular Stress

Regulation of Glutathione Metabolism and Synthesis Enzymes

This compound can induce metabolic reprogramming that affects glutathione (GSH) metabolism, a critical component of the cellular antioxidant defense system. nih.gov In a study on keratinocytes exposed to UVB radiation, this compound was found to restore redox balance by influencing glutathione pathways. nih.gov The treatment enhanced the expression of key enzymes involved in glutathione synthesis through the PI3K/Akt pathway. nih.gov This upregulation of GSH synthesis capacity is an adaptive response to withstand oxidative stress. rroij.com The rate of GSH biosynthesis is primarily determined by the availability of cysteine and the activity of glutamate-cysteine ligase (GCL), the rate-limiting enzyme. nih.govresearchgate.net Oxidative and chemical stress are known to induce the expression of GSH synthetic enzymes via transcription factors like Nrf2. rroij.comnih.gov

In a different context, a study on the microorganism Bifidobacterium breve exposed to this compound reported metabolic stress characterized by an imbalance in the redox status. nih.gov This stress led to the down-accumulation of low-molecular-weight thiol compounds that act as peroxide scavengers, including those related to glutathione. nih.gov In models of acute lung injury, however, this compound treatment was shown to increase the levels of glutathione in mice. nih.gov

Alterations in Carbohydrate and Amino Acid Metabolic Pathways

This compound has been shown to induce significant alterations in core metabolic pathways, including those for carbohydrates and amino acids, particularly under conditions of cellular stress. nih.govnih.gov In a study investigating the effects of this compound on UVB-exposed HaCaT keratinocytes, metabolic pathway analysis revealed that LA treatment primarily affected alanine, aspartate, and glutamate (B1630785) metabolism; cysteine and methionine metabolism; starch and sucrose (B13894) metabolism; the pentose (B10789219) phosphate (B84403) pathway; glycolysis/gluconeogenesis; and the TCA cycle. nih.gov This metabolic rewiring is believed to be a key mechanism behind LA's ability to restore redox balance and mitigate inflammatory responses in this model. nih.gov

Similarly, in the intestinal microorganism Bifidobacterium breve, exposure to this compound prompted notable metabolic changes. nih.gov An untargeted metabolomics approach identified alterations in amino acid and carbohydrate biosynthetic pathways. nih.gov Specifically, there was a significant up-regulation of aromatic amino acids like tyrosine and tryptophan, as well as sulfur-containing amino acids such as methionine and cysteine. nih.gov This suggests a broad metabolic reprogramming in response to the stress induced by this compound in this bacterium. nih.gov

Mechanistic Implications in Specific Disease Models

Molecular Mechanisms in Carcinogenesis Inhibition